Cas no 14656-06-5 (1H-Indene,1,1,3,5-tetramethyl-)

1H-Indene,1,1,3,5-tetramethyl- structure
14656-06-5 structure
Product Name:1H-Indene,1,1,3,5-tetramethyl-
CAS No:14656-06-5
MF:C13H16
MW:172.266143798828
CID:177075
PubChem ID:84577
Update Time:2025-04-19

1H-Indene,1,1,3,5-tetramethyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Indene,1,1,3,5-tetramethyl-
    • 1,1,3,5-Tetramethyl-1H-indene
    • 1,1,3,5-tetramethylindene
    • Einecs 238-703-1
    • NS00024793
    • 14656-06-5
    • DTXSID80163405
    • indene, 1,1,3,5-tetramethyl-
    • Inchi: 1S/C13H16/c1-9-5-6-12-11(7-9)10(2)8-13(12,3)4/h5-8H,1-4H3
    • InChI Key: OIPWFYHULPYGNG-UHFFFAOYSA-N
    • SMILES: C1(C)(C)C=C(C)C2C=C(C)C=CC1=2

Computed Properties

  • Exact Mass: 172.12528
  • Monoisotopic Mass: 172.125201
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0
  • XLogP3: 3.9

Experimental Properties

  • Density: 0.933
  • Boiling Point: 242.6°Cat760mmHg
  • Flash Point: 95.1°C
  • Refractive Index: 1.528
  • PSA: 0
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